molecular formula C16H24N4O B12130717 2-(4-ethylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

2-(4-ethylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B12130717
M. Wt: 288.39 g/mol
InChI Key: XGNJYJCJEFIRJQ-UHFFFAOYSA-N
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Description

2-(4-ethylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one typically involves the reaction of 4-ethylpiperazine with a quinazolinone precursor. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to maximize yield and purity. Purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include a range of quinazolinone derivatives with different functional groups, which can exhibit diverse chemical and biological properties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been investigated for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential, particularly as a lead compound in drug discovery for the treatment of various diseases.

    Industry: It can be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-ethylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one include other quinazolinone derivatives with different substituents on the quinazolinone core. Examples include:

  • 2-(4-methylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
  • 2-(4-phenylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This compound’s unique structure may result in different binding affinities and selectivities for molecular targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C16H24N4O

Molecular Weight

288.39 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C16H24N4O/c1-4-19-5-7-20(8-6-19)16-17-12(3)15-13(18-16)9-11(2)10-14(15)21/h11H,4-10H2,1-3H3

InChI Key

XGNJYJCJEFIRJQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)C)C

Origin of Product

United States

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